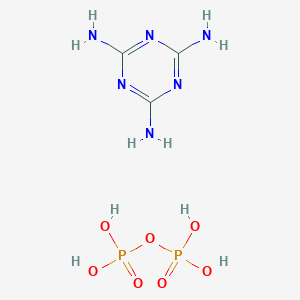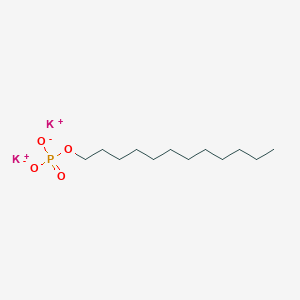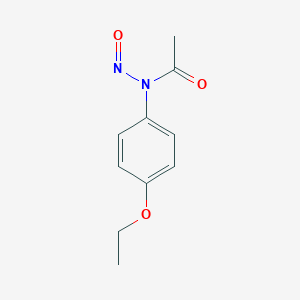
N-Nitrosophenacetin
説明
N-Nitrosophenacetin (NP) is a compound that is formed through the reaction of phenacetin (CAS: 62-44-2; p-aceto-phenetidide) with nitrous fumes (N2O3) in glacial acetic acid at 0–5°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenacetin with nitrous fumes (N2O3) in glacial acetic acid at 0–5°C . This reaction yields this compound, 2-nitrophenacetin, N-nitroso-2-nitrophenacetin (NNP), and other compounds .Molecular Structure Analysis
The molecular formula of this compound is C10H12N2O3 . The molecular weight is 208.2139 .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the reaction of phenacetin with nitrous fumes (N2O3) in glacial acetic acid at 0–5°C . This reaction yields this compound, 2-nitrophenacetin, N-nitroso-2-nitrophenacetin (NNP), and other compounds .科学的研究の応用
Synthesis and Characterization of NP : Lin et al. (1984) found that NP is synthesized from phenacetin and is much more toxic than its parent compound. NP is directly mutagenic to bacterial cells and shows teratogenic potential in chick embryos, causing a range of malformations. This study highlights NP's toxicity and potential for causing genetic and developmental anomalies (Lin, Yen, Chang, & Lin-Shiau, 1984).
Cytogenetic Damage Monitoring : A study by Li and Lin (1990) on rats treated with NP showed a small but significant increase in sister chromatid exchanges (SCEs), indicating genetic damage. This research provides a method for monitoring cytogenetic damage in vivo following exposure to genotoxicants like NP (Li & Lin, 1990).
Chemical Activation of Amides : Lin (1992) discussed the conversion of amides like phenacetin into reactive metabolites, including NP. These N-nitroso compounds are mutagenic and require no metabolic activation. The study also touches on the teratogenic potential of NP, indicating its strong biological reactivity (Lin, 1992).
NIH Pharmacogenetics Research Network : Giacomini et al. (2007) highlighted the importance of understanding genetic variations in drug response, implying the relevance of studying compounds like NP in the context of pharmacogenetics and personalized medicine (Giacomini et al., 2007).
Mutagenicity in Sarcina Lutea and Salmonella Typhimurium : Lin and Horng (1986) found that N-nitroso compounds, including NP, are mutagenic to Sarcina lutea, producing various mutant strains. This study contributes to understanding the mutagenic properties of NP and its impact on different microbial systems (Lin & Horng, 1986).
Safety and Hazards
N-Nitrosophenacetin is potentially harmful if swallowed and may cause cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N-nitrosoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPQMRMNEDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166479 | |
| Record name | N-Nitrosophenacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-11-0 | |
| Record name | N-(4-Ethoxyphenyl)-N-nitrosoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosophenacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosophenacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOPHENACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




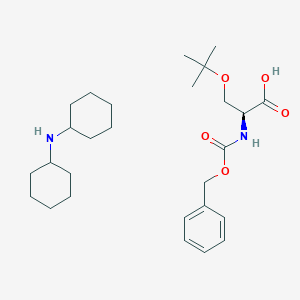

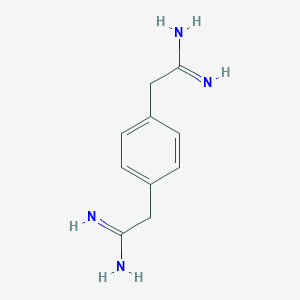

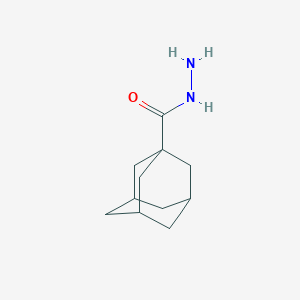
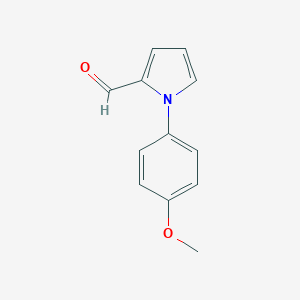
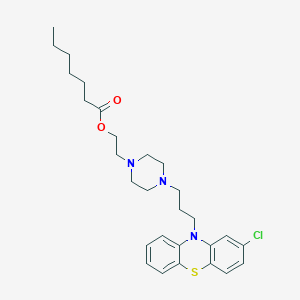
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)


